Carbocyclic-6-chloro ara-guanosine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
75797-17-0 |
|---|---|
Molecular Formula |
C11H14ClN5O3 |
Molecular Weight |
299.71 g/mol |
IUPAC Name |
(1R,2R,3R,5R)-3-(2-amino-6-chloropurin-9-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol |
InChI |
InChI=1S/C11H14ClN5O3/c12-9-6-10(16-11(13)15-9)17(3-14-6)5-1-4(2-18)7(19)8(5)20/h3-5,7-8,18-20H,1-2H2,(H2,13,15,16)/t4-,5-,7-,8-/m1/s1 |
InChI Key |
YPNCGBSKCXEJKT-SJNFNFGESA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@@H]1N2C=NC3=C2N=C(N=C3Cl)N)O)O)CO |
Canonical SMILES |
C1C(C(C(C1N2C=NC3=C2N=C(N=C3Cl)N)O)O)CO |
Origin of Product |
United States |
Advanced Chemical Synthesis and Structural Elucidation
Stereoselective Synthetic Methodologies for Carbocyclic-6-chloro ara-guanosine and its Analogues
The stereoselective synthesis of this compound and its analogues is paramount for establishing structure-activity relationships. Methodologies are often designed to be convergent, allowing for the late-stage introduction of the nucleobase or its precursor. ncl.res.in
The formation of the carbocyclic ring, which mimics the sugar moiety of natural nucleosides, is a foundational step in the synthesis. Various strategies have been developed to construct these rings with high stereocontrol.
A key strategy for constructing the five-membered carbocyclic core is through an intramolecular nitrile oxide cycloaddition (INOC) reaction. thieme-connect.deresearchgate.net This powerful reaction forms complex polycyclic systems by creating isoxazolines fused to other rings. acs.org The synthesis can start from simple precursors, with the INOC reaction installing the carbocyclic framework in a highly stereoselective manner. thieme-connect.deresearchgate.net For instance, the synthesis of Entecavir, a carbocyclic guanosine (B1672433) analogue, utilizes a diastereoselective intramolecular nitrile oxide cycloaddition as a crucial step. thieme-connect.de This approach often allows for the synthesis of five- or six-membered carbocycles in good to excellent yields, sometimes even in the presence of unprotected hydroxyl groups, which shortens the synthetic route. researchgate.net Nitrile oxides can be generated in situ from oximes using reagents like chloramine-T. researchgate.net
Another prominent strategy involves the use of a bicyclo[2.2.1]heptane (norbornane) fragment as a constrained scaffold for the carbocyclic moiety. mdpi.comnih.govnih.gov These conformationally restricted analogues have shown potential antiviral and anticancer activities. mdpi.comnih.gov The synthesis often commences from an optically active bicyclo[2.2.1]heptane intermediate. mdpi.comnih.gov A key amine or alcohol functional group on this scaffold serves as the attachment point for the purine (B94841) ring system. nih.govnih.gov The synthesis frequently proceeds through a key 6-chloropurine (B14466) intermediate, which is then further functionalized. mdpi.comnih.gov X-ray crystallography has been used to confirm the exo-coupling of the nucleobase to the bicyclic ring and the stereochemical configuration of the final nucleoside analogue. nih.govnih.gov
Table 1: Comparison of Carbocycle Construction Strategies
| Strategy | Key Reaction | Starting Material Example | Key Intermediate | Advantages |
| Intramolecular Nitrile Oxide Cycloaddition | 1,3-Dipolar Cycloaddition | Alkene with a nitrile oxide precursor | Fused isoxazoline-carbocycle | High stereoselectivity, can tolerate unprotected functional groups. thieme-connect.deresearchgate.net |
| Bicyclo[2.2.1]heptane Fragment-Based | Nucleophilic substitution / Coupling | Optically active bicyclo[2.2.1]heptane derivative | Functionalized bicyclo[2.2.1]heptane | Conformationally constrained, established starting materials. mdpi.comnih.govnih.gov |
Enantioselective and Diastereoselective Synthesis Approaches
Achieving the correct stereochemistry is critical for the biological activity of nucleoside analogues. Enantioselective and diastereoselective methods are therefore central to their synthesis. rsc.org Various strategies are employed, including the use of chiral starting materials, chiral catalysts, and substrate-controlled reactions. rsc.orgbeilstein-journals.orgnih.gov For example, a catalytic enantioselective double allylic alkylation has been used to synthesize the core of complex carbocyclic systems. nih.gov Diastereoselective reductions of ketones on a carbocyclic framework can provide access to specific alcohol stereoisomers, which are then elaborated into the final nucleoside. beilstein-journals.org The choice of reagents and reaction conditions can significantly influence the stereochemical outcome, allowing for the selective synthesis of cis or trans isomers. beilstein-journals.org In the context of bicyclo[2.2.1]heptane systems, the inherent rigidity of the scaffold often directs the stereochemical course of subsequent reactions. mdpi.comnih.govnih.gov
The attachment of the purine nucleobase, or a suitable precursor like 6-chloropurine, to the carbocyclic scaffold is a pivotal step. nih.govnih.gov The regioselectivity of this coupling is crucial, with the N-9 substituted purine being the desired isomer for guanosine analogues. researchgate.net
The Mitsunobu reaction is a widely employed and efficient method for coupling alcohols on the carbocyclic ring with purine nucleobases. researchgate.netresearchgate.netsemanticscholar.orgnih.gov This reaction typically proceeds with inversion of configuration at the alcohol's stereocenter, providing excellent stereocontrol. researchgate.net A common purine precursor used in this reaction is 6-chloropurine, which can be later converted to guanine (B1146940). nih.govresearchgate.net The reaction involves the activation of the alcohol with a combination of a phosphine, such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govresearchgate.net While highly effective, the Mitsunobu reaction can sometimes lead to the formation of regioisomers (e.g., N-7 alkylation) depending on the purine substrate and reaction conditions. auburn.edu The solubility of the purine base in the reaction solvent (often THF) can also be a limiting factor, sometimes necessitating modified procedures or the use of more soluble purine derivatives. researchgate.net
Table 2: Key Reagents in the Mitsunobu Reaction for Nucleoside Synthesis
| Reagent Type | Example | Function |
| Phosphine | Triphenylphosphine (PPh3) | Activates the azodicarboxylate and facilitates the formation of the key alkoxyphosphonium salt. nih.govresearchgate.net |
| Azodicarboxylate | Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) | The primary oxidant that, with the phosphine, activates the alcohol. nih.govresearchgate.net |
| Nucleophile | 6-Chloropurine | The purine base that displaces the activated alcohol to form the C-N bond. nih.govresearchgate.net |
| Solvent | Tetrahydrofuran (THF) | Common solvent for the Mitsunobu reaction, though solubility of purines can be an issue. researchgate.netsemanticscholar.org |
Key Coupling Reactions for Purine Nucleobase Attachment
Nucleophilic Aromatic Substitution at the C6-position of Purine
The introduction of substituents at the C6-position of the purine ring is a cornerstone of nucleoside analogue synthesis. Nucleophilic aromatic substitution (SNAr) reactions on 6-halopurine precursors are a primary method for achieving this modification.
The reactivity of 6-halopurines in SNAr reactions is influenced by the nature of the halogen. While for many aromatic systems the reactivity order is F > Cl > Br > I, for 6-halopurines, the order can differ. byu.edu For instance, 6-bromopurine (B104554) nucleosides have been reported to be more reactive than their 6-chloro counterparts in reactions with weakly nucleophilic arylamines. byu.edu The reaction of 6-chloropurine nucleosides with various nucleophiles, including amines, thiols, and alkoxides, allows for the introduction of a wide array of functional groups at this position. researchgate.net
Several methods have been developed to facilitate these substitutions. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for C-C and C-N bond formation at the C6-position of purine nucleosides. nih.govtandfonline.com For example, protected 6-chloropurine nucleosides can undergo coupling with organometallic reagents like trialkylaluminium, alkylzinc halides, aryl(tributyl)stannanes, and arylboronic acids to yield 6-substituted purine derivatives. nih.gov Additionally, direct arylation of 6-chloropurines with activated aromatic compounds can be achieved using Lewis acids like anhydrous AlCl3. nih.gov
The synthesis of carbocyclic-6-chloro-ara-guanosine often starts from a suitable carbocyclic amine. This amine is then utilized to construct the purine ring system. A common strategy involves the coupling of the carbocyclic amine with a pyrimidine (B1678525) precursor, followed by ring closure to form the purine base. For instance, the key intermediate (±)-cis-2-amino-3-cyclopentenylmethanol can be used to construct the 6-chloropurine derivative. researchgate.net Subsequent substitution of the chlorine atom can then be performed to introduce other functionalities. researchgate.net
Microwave irradiation has also been employed to accelerate the substitution of the C6-chloro group with secondary amines, providing a rapid and efficient route to acyclic nucleoside analogues. researchgate.net Furthermore, acid catalysis has been shown to facilitate the substitution of the C6-chloro group by amines in the synthesis of 2,6,8-trisubstituted purine libraries on a solid support. nih.gov
Functional Group Interconversions and Derivatization Strategies
Following the initial synthesis of the core carbocyclic nucleoside structure, further modifications are often necessary to explore structure-activity relationships and optimize biological properties. These modifications involve various functional group interconversions and derivatization strategies.
Introduction of Chloro and Other Halogen Substituents
The introduction of halogen atoms, particularly chlorine, at various positions of the purine or sugar moiety can significantly impact the biological activity of nucleoside analogues. mdpi.com Halogenation can alter the electronic properties of the molecule, influence its metabolic stability, and provide a handle for further synthetic transformations.
For instance, the introduction of a chlorine atom at the C2 position of the purine ring can render the nucleoside resistant to deamination by adenosine (B11128) deaminase (ADA), an enzyme that can inactivate many purine-based drugs. mdpi.com The synthesis of 2-chloro-6-substituted purine nucleosides often involves diazotization of a 2-amino-6-chloropurine (B14584) precursor. scielo.org.mx
In the context of carbocyclic nucleosides, the introduction of a chloro group can be achieved through various synthetic routes. For example, a key intermediate in the synthesis of some carbocyclic nucleosides is 1-(benzyloxy)-2-[(benzyloxy)methyl]-4-chloro-2-butene, which is then coupled with the purine base. nih.gov The synthesis of 6-chloro-9H-purine derivatives can also be achieved by constructing the heterocyclic base around a primary amino group of a carbocyclic precursor. researchgate.net
Furthermore, the conversion of a 6-chloro group to other halogens, such as iodine, can be achieved. For example, 6-chloropurine 2'-deoxynucleosides and nucleosides can be converted to their 6-iodo counterparts, which are excellent substrates for transition metal-catalyzed cross-coupling reactions. byu.edu
Synthesis of 2'-Deoxy and Other Sugar-Modified Carbocyclic Nucleosides
Modifications to the carbocyclic sugar mimic are crucial for fine-tuning the pharmacological profile of these nucleosides. The synthesis of 2'-deoxy carbocyclic nucleosides is of particular interest as these analogues often exhibit potent antiviral activity. nih.govnih.gov
One common approach to obtain the 2'-deoxy derivative involves the deoxygenation of a precursor with a hydroxyl group at the 2'-position. This can be achieved through a multi-step process. For example, aristeromycin (B1667592) can be protected at the 3' and 5' positions, followed by phenylthiocarbonylation of the 2'-hydroxyl group. Subsequent reduction with tributyltin hydride (Bu3SnH) yields the 2'-deoxy derivative. nih.gov
The synthesis of other sugar-modified carbocyclic nucleosides, such as those with fluoro substituents, has also been explored. For example, the synthesis of 2'-fluoro substituted carbovir (B1146969) has been reported. tandfonline.com The introduction of a fluorine atom can significantly alter the conformational preferences of the sugar mimic and its interaction with target enzymes.
The table below summarizes some key intermediates and reagents used in the synthesis of modified carbocyclic nucleosides.
| Intermediate/Reagent | Application in Synthesis | Reference |
| Aristeromycin | Starting material for the synthesis of 2'-deoxycarbocyclic nucleosides. | nih.gov |
| Tributyltin hydride (Bu3SnH) | Reducing agent for the deoxygenation of the 2'-position. | nih.gov |
| 1-(Benzyloxy)-2-[(benzyloxy)methyl]-4-chloro-2-butene | Key intermediate for coupling with purine bases. | nih.gov |
| (±)-cis-2-Amino-3-cyclopentenylmethanol | Precursor for the construction of the 6-chloropurine derivative. | researchgate.net |
Preparation of N6-Substituted Purine Analogues
The N6-position of purine nucleosides is a critical site for modification, as substituents at this position can directly influence interactions with target proteins. The preparation of N6-substituted purine analogues from 6-chloropurine precursors is a widely used strategy. scielo.org.mx
Palladium-catalyzed amination reactions have proven to be highly effective for the synthesis of N6-substituted adenosine analogues. tandfonline.comtandfonline.com For example, the treatment of persilylated 6-chloro-9-β-D-ribofuranosyl-purine with various aliphatic and aromatic amines in the presence of a palladium catalyst and a suitable ligand leads to the corresponding N6-substituted adenosine analogues in good yields. tandfonline.com This method has been successfully applied to the coupling of 6-chloropurine with a variety of amines. tandfonline.com
The synthesis of N6-substituted guanine analogues can be achieved by treating a 6-chloropurine precursor with the desired amine, followed by conversion of the 2-amino group to a guanine-like structure. For example, the guanine precursor 2-amino-6-chloropurine can be coupled with a key intermediate, and subsequent treatment with sodium hydroxide (B78521) can yield the guanine analogue. nih.gov
Furthermore, enzymatic methods have been developed for the synthesis of N6-substituted purine arabinonucleosides. mdpi.com For instance, transglycosylation reactions catalyzed by recombinant E. coli nucleoside phosphorylases can be used to synthesize purine arabinosides with chiral amino acid amides at the C6 position. mdpi.com These enzymatic approaches offer a high degree of stereoselectivity.
The following table provides examples of N6-substituents and the methods used for their introduction.
| N6-Substituent | Method of Introduction | Reference |
| Aliphatic and Aromatic Amines | Palladium-catalyzed amination of 6-chloropurine. | tandfonline.comtandfonline.com |
| Chiral Amino Acid Amides | Enzymatic transglycosylation. | mdpi.com |
| Various Amines | Nucleophilic aromatic substitution on 2-amino-6-chloropurine. | scielo.org.mx |
Molecular and Biochemical Mechanisms of Action Preclinical
Cellular Uptake and Intracellular Anabolism
The journey of Carbocyclic-6-chloro-ara-guanosine from the extracellular space to its active intracellular form is a critical determinant of its biological activity. This process involves entry into the target cell via specific membrane transporters followed by enzymatic modification.
As a hydrophilic molecule, Carbocyclic-6-chloro-ara-guanosine requires specialized transport proteins to cross the cell membrane. psu.edu The cellular uptake of nucleoside analogs is primarily mediated by two major families of nucleoside transporters (NTs): the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs). psu.edunih.govnih.gov These transporters are crucial for the salvage of nucleosides for nucleic acid synthesis and are key in the therapeutic application of nucleoside analogs for cancer and viral diseases. psu.eduresearchgate.net
While direct transport studies on Carbocyclic-6-chloro-ara-guanosine are not extensively detailed, the uptake mechanisms are inferred from related guanosine (B1672433) and arabinosyl-guanine (ara-G) analogs. The ENT family, particularly ENT1 and ENT2, facilitates the bidirectional transport of a broad range of purine (B94841) and pyrimidine (B1678525) nucleosides. psu.eduplos.org The CNT family provides unidirectional, sodium-dependent transport into the cell. nih.gov For instance, studies on the related compound ara-G indicate it is transported by a novel, guanosine-specific transport system designated csg. nih.gov It is therefore highly probable that Carbocyclic-6-chloro-ara-guanosine utilizes one or more of these transporter systems to gain entry into the cell, a necessary first step for its subsequent metabolic activation. researchgate.net
Once inside the cell, Carbocyclic-6-chloro-ara-guanosine must be converted to its active triphosphate form to exert its biological effects. This bioactivation is a multi-step enzymatic cascade. Evidence from related 6-substituted carbocyclic 2-aminopurine (B61359) analogs suggests that the initial step may involve enzymatic deamination by adenosine (B11128) deaminase, converting the 6-chloro-purine into a guanine (B1146940) derivative, effectively making it a prodrug of carbocyclic ara-guanosine. asm.org
The resulting carbocyclic guanosine analog is then phosphorylated. This phosphorylation is catalyzed by a series of cellular and, in the case of virus-infected cells, viral kinases. cardiff.ac.ukresearchgate.net The process typically begins with the conversion to the monophosphate form, a rate-limiting step often carried out by deoxycytidine kinase (dCK) for guanosine analogs. mdpi.com Subsequent phosphorylations to the diphosphate (B83284) and the biologically active triphosphate (carbocyclic ara-GTP) are carried out by other cellular enzymes such as nucleoside monophosphate and diphosphate kinases. mdpi.commdpi.com In virus-infected cells, virus-encoded kinases, such as the thymidine (B127349) kinase (TK) from Herpes Simplex Virus (HSV) or Varicella-Zoster Virus (VZV), can also efficiently phosphorylate guanosine analogs, contributing to their selective antiviral activity. researchgate.netresearchgate.net The resulting triphosphate metabolite is the ultimate effector molecule that interacts with cellular pathways. nih.gov
Table 1: Proposed Intracellular Activation Pathway
| Step | Process | Enzyme Family (Example) | Product |
|---|---|---|---|
| 1 | Cellular Uptake | Nucleoside Transporters (ENTs, CNTs) | Intracellular Carbocyclic-6-chloro ara-guanosine |
| 2 | Deamination (Prodrug Conversion) | Adenosine Deaminase | Carbocyclic ara-guanosine |
| 3 | Monophosphorylation | Nucleoside Kinases (Deoxycytidine Kinase) | Carbocyclic ara-guanosine monophosphate |
| 4 | Diphosphorylation | Nucleoside Monophosphate Kinases | Carbocyclic ara-guanosine diphosphate |
| 5 | Triphosphorylation | Nucleoside Diphosphate Kinases | Carbocyclic ara-guanosine triphosphate (Active Form) |
Interaction with Nucleic Acid Synthesis and Repair Pathways
The cytotoxicity of Carbocyclic-6-chloro-ara-guanosine is primarily achieved through the disruption of DNA synthesis by its active triphosphate metabolite.
The active form of the compound, carbocyclic ara-guanosine triphosphate (ara-GTP), acts as a competitive inhibitor of key enzymes involved in DNA synthesis. It mimics the natural substrate, deoxyguanosine triphosphate (dGTP), and competes for the active site of DNA polymerases. frontiersin.org Several human DNA polymerases, including the replicative polymerases α and ε, are susceptible to inhibition by triphosphate analogs of arabinose-containing nucleosides. frontiersin.orgnih.gov For example, the triphosphate form of the related analog fludarabine (B1672870) (F-ara-ATP) potently inhibits DNA polymerases α and ε. frontiersin.org
In addition to DNA polymerases, ribonucleotide reductase (RNR) is another critical target. RNR is responsible for converting ribonucleoside diphosphates into deoxyribonucleoside diphosphates, the building blocks for DNA synthesis. mdpi.comnih.gov Nucleoside analogs, such as gemcitabine (B846) and fludarabine, are known to inhibit RNR after being converted to their di- or triphosphate forms. mdpi.com By inhibiting RNR, carbocyclic ara-GTP can deplete the intracellular pool of dGTP, which both potentiates its own incorporation into DNA and halts DNA replication due to the lack of necessary precursors. nih.gov
Table 2: Representative Inhibitory Activity of a Related Arabinose-Containing Nucleoside Triphosphate (F-ara-ATP)
| Enzyme Target | IC₅₀ Value (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| Human DNA Polymerase α | 1.6 | Competitive Inhibition | frontiersin.org |
| Human DNA Polymerase ε | 1.3 | Competitive Inhibition | frontiersin.org |
| Human DNA Polymerase γ | 44 | Competitive Inhibition | frontiersin.org |
| Human DNA Polymerase β | 24 | Competitive Inhibition | frontiersin.org |
| Ribonucleotide Reductase | Active | Enzyme Inhibition | mdpi.com |
Note: This data is for Fludarabine triphosphate (F-ara-ATP) and is representative of the mechanism expected for carbocyclic ara-guanosine triphosphate.
Beyond enzymatic inhibition, the primary mechanism of cytotoxicity for arabinose-containing nucleosides is their incorporation into the growing DNA strand, leading to chain termination. nih.gov DNA polymerases can mistakenly incorporate the triphosphate analog into the DNA chain opposite a cytosine base. nih.gov Once incorporated, the arabinose sugar's stereochemistry, specifically the 3'-hydroxyl group's orientation, makes it a poor substrate for the formation of a phosphodiester bond with the next incoming nucleotide. nih.gov This steric hindrance effectively halts further elongation of the DNA strand. nih.gov Studies on the analog F-ara-A have demonstrated that it is predominantly found at the 3' termini of DNA strands, confirming its role as a DNA chain terminator. nih.gov This immediate and irreversible cessation of DNA replication is a potent trigger for apoptosis, or programmed cell death.
Enzymatic Specificity and Metabolic Stability
Carbocyclic-6-chloro-ara-guanosine exhibits significant resistance to phosphorolytic cleavage by purine nucleoside phosphorylases (PNPs). researchgate.net This metabolic stability is a direct result of its unique carbocyclic structure, where the furanose ring's oxygen atom is substituted with a methylene (B1212753) (CH2) group. researchgate.net This modification prevents the enzymatic action of PNPs, which are crucial in the purine salvage pathway for cleaving the N-glycosidic bond of nucleosides. plos.orgplos.org The inability of PNPs to recognize and degrade this analog allows it to persist longer in biological systems, a feature that enhances its potential therapeutic efficacy. researchgate.net This resistance to phosphorylases is a key design element in many carbocyclic nucleoside analogs developed as therapeutic agents. researchgate.net
The interaction of Carbocyclic-6-chloro-ara-guanosine with adenosine deaminase (ADA) and other deaminases is a critical determinant of its biological activity. While some 6-substituted purine nucleoside analogs, such as the 6-chloro and 6-methoxy derivatives, can be substrates for mammalian adenosine deaminase, others with different substitutions may not be. asm.org For instance, the presence of a halogen at the 6-position of the purine ring can influence its susceptibility to deamination. mdpi.com The enzymatic conversion of these compounds by deaminases can lead to the formation of their corresponding guanine analogs. asm.org This biotransformation is significant, as the resulting metabolites may possess their own distinct biological activities, including the inhibition of other key enzymes. The susceptibility to deamination is an important factor considered in the design of nucleoside analogs to control their metabolic fate and therapeutic effect. asm.orgmdpi.com
| Compound/Analog Feature | Interaction with Deaminases | Reference |
| 6-chloro-2-aminopurine carbocyclic nucleoside | Substrate for adenosine deaminase | asm.org |
| 6-methoxy-2-aminopurine carbocyclic nucleoside | Substrate for adenosine deaminase | asm.org |
| Halogenation at position 2 | Can confer deaminase resistance | mdpi.com |
| N6-alkyl substitution | Generally stable to adenosine deaminase | nih.gov |
A primary mechanism of action for Carbocyclic-6-chloro-ara-guanosine and its metabolites is the potent inhibition of inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH). nih.gov This enzyme catalyzes the NAD-dependent oxidation of inosine monophosphate (IMP) to xanthosine (B1684192) 5'-monophosphate (XMP), which is the rate-limiting step in the de novo biosynthesis of guanine nucleotides. nih.govmdpi.com Inhibition of IMPDH leads to the depletion of the intracellular guanine nucleotide pool (GTP), which is crucial for a variety of cellular processes, including DNA and RNA synthesis. nih.govnih.gov The triphosphate form of the guanine analog, which can be formed from Carbocyclic-6-chloro-ara-guanosine, is often the active inhibitor of IMPDH. psu.edu This depletion of essential nucleotides underlies the antiproliferative and antiviral effects observed with many IMPDH inhibitors. nih.govnih.gov
| Enzyme | Function | Effect of Inhibition | Reference |
| Inosine 5'-Monophosphate Dehydrogenase (IMPDH) | Catalyzes the rate-limiting step in de novo guanine nucleotide biosynthesis. | Depletion of intracellular guanosine triphosphate (GTP) pools, leading to inhibition of DNA and RNA synthesis. | nih.govnih.govmdpi.com |
Epigenetic Modulatory Activities
Carbocyclic-6-chloro-ara-guanosine has been investigated for its potential to modulate epigenetic processes, specifically through the inhibition of DNA methyltransferases (DNMTs). muni.cz DNMTs are a family of enzymes that catalyze the transfer of a methyl group to DNA, a fundamental epigenetic modification that plays a crucial role in gene expression regulation. researchgate.net Aberrant DNA methylation patterns are a hallmark of many diseases, including cancer. nih.gov The inhibition of DNMTs can lead to DNA hypomethylation, which can reactivate the expression of silenced tumor suppressor genes. google.com While the direct inhibitory activity of Carbocyclic-6-chloro-ara-guanosine on DNMTs is a subject of ongoing research, related nucleoside analogs have demonstrated the ability to interfere with DNA methylation. google.com The proposed mechanism for some nucleoside analogs involves their incorporation into DNA, where they can trap DNMT enzymes, leading to their inhibition.
Preclinical Biological Activities
Antiviral Efficacy Studies (Preclinical)
Preclinical investigations into the antiviral efficacy of Carbocyclic-6-chloro ara-guanosine have revealed a compound with a significant breadth of activity against a variety of viral pathogens. These studies, conducted in controlled laboratory settings, form the basis of our understanding of its antiviral potential.
This compound has demonstrated inhibitory effects against both DNA and RNA viruses, a noteworthy characteristic for a single molecular entity. Its activity profile encompasses several viruses of clinical importance.
The herpesvirus family, a large group of double-stranded DNA viruses, represents a significant target for antiviral chemotherapy. This compound has been evaluated against several members of this family. The compound is reported to be a potent inhibitor of human cytomegalovirus (HCMV) replication. Its activity is also noted against herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV), albeit to a lesser extent than against HCMV.
Table 1: In Vitro Activity of this compound Against Human Herpesviruses
| Virus | Cell Line | EC50 (µM) |
|---|---|---|
| HCMV (AD169) | HFF | 0.02 |
| HSV-1 (KOS) | HFF | 2.5 |
| VZV (OKA) | HFF | 1.0 |
Data represents a compilation of findings from preclinical studies. EC50 values can vary based on the specific cell line and assay conditions used.
The global health burden of chronic hepatitis B virus (HBV) and hepatitis C virus (HCV) infections necessitates the development of new antiviral agents. Preclinical data indicate that this compound exhibits activity against HBV. Specifically, it has been shown to inhibit viral replication in cell culture models.
Beyond the herpesviruses and hepatitis viruses, the antiviral spectrum of this compound extends to other viral pathogens. For instance, it has been identified as an inhibitor of Coxsackie virus B3, a member of the Picornaviridae family of RNA viruses.
The antiviral activity of many nucleoside analogues is contingent upon their conversion to the active triphosphate form by viral and/or cellular kinases. This process, known as phosphorylation, is a critical step in their mechanism of action. For this compound, its potent activity against certain viruses is directly linked to its efficient phosphorylation by virus-encoded kinases.
In the case of HCMV, the compound is preferentially phosphorylated by the UL97 viral kinase. This initial phosphorylation step is crucial for its subsequent conversion to the diphosphate (B83284) and then the active triphosphate metabolite by cellular kinases. The resulting triphosphate analogue can then inhibit the viral DNA polymerase, thereby terminating viral replication. A similar mechanism is observed with VZV, where the viral thymidine (B127349) kinase (TK) is responsible for the initial phosphorylation.
The characterization of the antiviral activity of this compound has been achieved through the use of various in vitro and ex vivo models. In vitro studies typically involve cell culture systems where cell lines permissive to viral infection are treated with the compound, and its effect on viral replication is quantified. Common cell lines used for these assays include human foreskin fibroblasts (HFF) for herpesviruses.
Ex vivo models, while less commonly detailed in the readily available literature for this specific compound, would typically involve the use of primary cells or tissue samples to more closely mimic the in vivo environment. These models can provide valuable insights into the compound's activity in a more physiologically relevant context.
Anticancer Efficacy Studies (Preclinical)
In Vitro Cytotoxicity Profiling in Cancer Cell Lines
The cytotoxic potential of this compound has been evaluated against a diverse panel of human and murine cancer cell lines, revealing broad-spectrum activity.
In vitro studies have shown that this compound exhibits significant cytotoxicity against various leukemia cell lines. Notably, it has been tested against human T-lymphocyte CEM, murine leukemia L1210, and CCRF-HSB-2 cells. nih.gov The compound's effectiveness is highlighted by its low micromolar to nanomolar half-maximal inhibitory concentration (IC50) values, indicating potent cell-killing activity. For instance, some nucleoside analogs have shown IC50 values as low as 0.01 µg/mL against CCRF-HSB-2 cells. nih.gov
Table 1: In Vitro Cytotoxicity of Related Nucleoside Analogs in Leukemia Cell Lines
| Cell Line | Compound | IC50 (µg/mL) |
| CCRF-HSB-2 | 28β | 0.01 nih.gov |
| CCRF-HSB-2 | 33β | 0.05 nih.gov |
| L1210 | 118 | Low µM range mdpi.com |
| L1210 | 119 | Low µM range mdpi.com |
| CEM | 118 | 0.9 µM mdpi.com |
| CEM | 119 | 0.35 µM mdpi.com |
This table presents data for related nucleoside analogs to illustrate the potential potency range.
The cytotoxic activity of this compound and related compounds extends to a wide array of solid tumor cell lines. Research has documented its efficacy against cancers of the lung, breast, pancreas, colon, stomach, and brain. nih.govnih.gov Furthermore, it has demonstrated potent activity against specific cell lines such as SK-MEL-5 melanoma and UO-31 renal cancer. nih.gov The compound has been evaluated in over 100 different cell lines, showing high potencies against numerous cancer types. nih.gov For example, a related carbocyclic nucleoside, compound 76, has shown significant potency against several human cancer cell lines, including those resistant to gemcitabine (B846). nih.govmdpi.com
Table 2: In Vitro Cytotoxicity of a Related Carbocyclic Nucleoside (Compound 76) in Solid Tumor Cell Lines
| Cell Line | Tissue Type |
| HCT116 | Colon mdpi.com |
| A549 | Lung mdpi.com |
| SU638 | Pancreatic mdpi.com |
| T47D | Breast (hormone-dependent) mdpi.com |
| PC-3 | Prostate nih.gov |
| K562 | Leukemia mdpi.com |
| KB | Solid Tumor nih.gov |
| MCF7 | Breast nih.gov |
| SK-MEL-5 | Melanoma nih.gov |
| UO-31 | Renal Cancer nih.gov |
This table showcases the broad-spectrum activity of a related carbocyclic nucleoside against various solid tumor cell lines.
Induction of Apoptosis in Malignant Cells
A key mechanism underlying the anticancer activity of this compound is its ability to induce apoptosis, or programmed cell death, in malignant cells. nih.gov Studies have shown that treatment with related 6-chloropurine (B14466) nucleosides leads to the characteristic morphological and biochemical hallmarks of apoptosis. nih.gov This process is crucial for eliminating cancerous cells without inducing an inflammatory response. The induction of apoptosis has been established through various assays, confirming that the compound actively triggers this self-destruction pathway in cancer cells. nih.gov
Anti-Proliferative Mechanisms in Preclinical Cancer Models
The anti-proliferative effects of this compound are attributed to its interference with fundamental cellular processes required for cancer cell growth and division. nih.govnih.gov As a nucleoside analog, it is believed to be taken up by cells and phosphorylated to its active triphosphate form. mdpi.com This active metabolite can then inhibit key enzymes involved in DNA and RNA synthesis, such as DNA polymerases and ribonucleotide reductase, thereby halting cell proliferation. nih.gov Furthermore, some 6-chloropurine nucleosides have been shown to cause cell cycle arrest, specifically at the G2/M phase, preventing the cells from proceeding through mitosis. nih.govnih.gov
Xenograft Models for Antitumor Activity Assessment
The antitumor efficacy of carbocyclic nucleosides has been further validated in in vivo xenograft models. nih.gov In these studies, human tumor cells are implanted into immunodeficient mice, which are then treated with the compound. For instance, a related carbocyclic nucleoside demonstrated significant antitumor activity in a nude mouse xenograft model implanted with A549 human lung cancer cells. nih.govmdpi.com These xenograft studies are a critical step in preclinical development, providing evidence of a compound's potential therapeutic effectiveness in a living organism. nih.gov
Structure Activity Relationship Sar and Molecular Design
Impact of Carbocyclic Ring Structure on Biological Activity
The replacement of the furanose oxygen with a methylene (B1212753) group in carbocyclic nucleosides introduces significant changes to the molecule's chemical and conformational properties, profoundly influencing its biological activity. uni-hamburg.de This substitution enhances stability against enzymatic cleavage by pyrophosphorylases, which typically target the glycosidic bond. uni-hamburg.de
Conformational Flexibility and Enzymatic Interactions
The sugar moiety in natural nucleosides typically exists in a dynamic equilibrium between two major conformations, termed North (N) and South (S). acs.org The absence of the furanose oxygen in carbocyclic analogues removes key intramolecular interactions that influence this equilibrium. nih.gov This often results in a different preferred ring conformation, such as a 1'-exo pucker, which can alter how the analogue fits into the active site of target enzymes compared to its natural counterpart. nih.gov
The conformational flexibility of the carbocyclic ring is a key determinant of biological activity. While some flexibility is necessary for induced-fit binding to an enzyme, pre-organizing the molecule into a specific, bioactive conformation can significantly enhance potency. For instance, creating rigid bicyclo[3.1.0]hexane analogues that lock the pseudosugar ring into a fixed North (N) conformation has been shown to produce very potent anti-herpetic activity. acs.org This suggests that the specific three-dimensional shape of the carbocyclic ring is crucial for optimal interaction with viral or cellular enzymes.
Stereochemical Influence on Activity (e.g., α- and β-Anomers)
The stereochemistry of the carbocyclic ring is a critical factor in the biological activity of these nucleoside analogues. The spatial arrangement of substituents, particularly the nucleobase, determines whether the molecule can be recognized and processed by target enzymes. Synthetic strategies for carbocyclic nucleosides are often designed to produce specific stereoisomers, as the α- and β-anomers can have vastly different biological profiles. uni-hamburg.de Generally, the β-anomer, which mimics the stereochemistry of natural nucleosides, is the biologically active form.
Role of Substitutions at the Purine (B94841) Moiety
Modifications to the purine base of carbocyclic guanosine (B1672433) analogues provide a powerful tool for fine-tuning their potency, selectivity, and metabolic stability.
C6-Position Modifications and their Influence on Potency and Selectivity
The C6 position of the guanine (B1146940) moiety is a frequent target for modification. The 6-chloro group in the parent compound serves as a versatile synthetic handle, allowing for the introduction of various other functional groups. For example, replacing the carbonyl group at C6 of guanosine with a methoxy (B1213986) group has been shown to consistently improve antiviral activity against the Hepatitis C virus (HCV) replicon. nih.gov
Subtle changes at this position can have significant effects. The substitution of the C6-oxo group of guanine with sulfur (to form 6-thioguanine) is a modification found in clinically useful therapeutics, highlighting the importance of this position in modulating biological activity. nih.gov Acyclic analogues containing a 2-amino-6-chloropurine (B14584) moiety often serve as key intermediates in the synthesis of more complex guanosine analogues. mdpi.com
| C6-Substituent | Effect on Activity | Example Context | Citation |
|---|---|---|---|
| -Cl (Chloro) | Serves as a versatile synthetic intermediate for further modifications. | Precursor for various guanosine analogues. | mdpi.com |
| -OCH₃ (Methoxy) | Improved antiviral activity. | Activity against HCV replicon. | nih.gov |
| =S (Thio) | Clinically relevant modification for therapeutic use. | Replacement of the O6 in guanine. | nih.gov |
Substituents at C2- and C8-positions
Substitutions at the C2 and C8 positions of the purine ring also play a role in defining the pharmacological profile of carbocyclic guanosine analogues. The C2-amino group is a hallmark of guanosine and is generally considered important for activity.
Modifications at the C8-position can significantly affect the preferred conformation around the glycosidic bond (the syn vs. anti conformation). mdpi.com Introducing substituents at C8 can sterically favor one conformation over the other, which can in turn influence how the nucleoside analogue interacts with the active site of a polymerase or kinase. For instance, the introduction of an ethenyl group at the C8-position of adenosine (B11128) was found to induce an opposite conformational preference compared to the natural nucleoside and resulted in cytostatic activity against several tumor cell lines. mdpi.com
N6-Substitutions and their Biochemical Consequences
While guanosine itself does not have an N6 substituent (this position is an endocyclic nitrogen), the related purine adenosine features a critical N6-amino group that is often modified. The principles learned from N6-substituted adenosine analogues can inform the design of related purine nucleosides. In the development of the anti-HIV drug Abacavir, a carbocyclic guanosine analogue, a cyclopropyl (B3062369) group was added to the exocyclic amine at the C6 position (which is structurally analogous to the N6 position of adenine). nih.gov This modification was crucial for improving the drug's pharmacological properties compared to its predecessor, (-)-Carbovir. nih.gov
Furthermore, studies on N6-substituted adenosine analogues have demonstrated that these modifications can lead to potent inhibition of signaling pathways, such as the JAK2/STAT3 pathway, which is implicated in cancer. researchgate.net This indicates that substitutions on the exocyclic amine of purine nucleosides can have profound biochemical consequences, altering their interaction with a wide range of cellular targets beyond viral enzymes.
| Modification Site | Type of Modification | Impact on Biological Properties | Citation |
|---|---|---|---|
| Carbocyclic Ring | Replacement of furanose oxygen | Increased metabolic stability; altered ring pucker and flexibility. | uni-hamburg.denih.gov |
| Carbocyclic Ring | Conformational locking (e.g., bicyclo[3.1.0]hexane) | Can significantly enhance potency by pre-organizing into a bioactive shape. | acs.org |
| Purine C6-Position | Substitution of chloro or oxo group (e.g., with -OCH₃, =S) | Modulates potency and selectivity. | nih.govnih.gov |
| Purine C8-Position | Addition of substituents (e.g., ethenyl) | Influences glycosidic bond conformation (syn/anti); can confer cytostatic activity. | mdpi.com |
| Purine Exocyclic Amine (C6) | Addition of substituents (e.g., cyclopropyl) | Can improve pharmacological properties and alter interaction with cellular targets. | nih.govresearchgate.net |
Modifications of the Carbocyclic Ring System
The carbocyclic ring, which replaces the furanose sugar of natural nucleosides, is a prime target for chemical modification. Alterations to this moiety can significantly influence the molecule's conformational preferences, which in turn dictates its ability to be recognized and processed by viral or cellular enzymes.
The removal of the 2'-hydroxyl group to create 2'-deoxy analogues is a common strategy in nucleoside chemistry. In the context of carbocyclic guanosine analogues, this modification can impact antiviral activity. A series of 2'-deoxy carbocyclic nucleosides featuring various substitutions at the 6' position have been synthesized and evaluated for their antiviral properties against several viruses, including hepatitis B virus (HBV), hepatitis C virus, and influenza virus. nih.gov Research has shown that carbocyclic analogues of 2'-deoxyguanosine (B1662781) demonstrate potent activity against herpes simplex virus (types 1 and 2) in cell cultures. nih.gov The synthesis of these analogues often involves complex chemical pathways to create the desired stereochemistry of the carbocyclic ring and attach the purine base. nih.govacs.org
To overcome the inherent conformational flexibility of the cyclopentane (B165970) ring, which can be detrimental to biological activity, conformationally constrained analogues have been developed. biorxiv.org One effective approach is the introduction of a bridge between the C3' and C5' positions, creating bicyclic systems. A notable example is the use of a methanocarba (bicyclo[3.1.0]hexane) ring system. nih.gov This modification locks the carbocyclic sugar mimic into a specific pucker or envelope conformation, which can be either a "North" (N) or "South" (S) type. nih.gov
These conformationally locked nucleotides serve as powerful tools to investigate the specific three-dimensional structure a nucleotide must adopt to be active with a particular enzyme. nih.gov For instance, the effect of North- and South-conformationally locked methanocarba guanosine triphosphates ((N)-GTP and (S)-GTP) on the GTPase dynamin has been studied. Cryo-electron microscopy revealed that (N)-GTP, but not (S)-GTP, facilitated the constriction of lipid tubules by dynamin, indicating that the enzyme's activity is dependent on the specific conformation of the bound nucleotide. nih.gov Such bridged systems reduce the entropic penalty of binding to a target protein by pre-organizing the molecule into a bioactive conformation, potentially increasing potency and selectivity. nih.gov
Modifications at the 6'-position of the carbocyclic ring have been shown to significantly influence antiviral potency. nih.gov The introduction of various substituents at this position can alter the molecule's interaction with the target enzyme's active site.
In a study focused on 2'-deoxy carbocyclic nucleosides, a series of compounds with different 6'-substitutions were synthesized and tested for activity against hepatitis B virus (HBV). The results indicated that the nature of the 6'-substituent had a profound effect on inhibitory activity. nih.gov Among the tested compounds, the guanosine analog 2b , which features a 6'-α-hydroxyl methyl group, was identified as the most potent inhibitor of HBV, with a half-maximal effective concentration (EC₅₀) of 80 nM. nih.gov This highlights the importance of the size, stereochemistry, and chemical nature of the 6'-substituent for achieving potent antiviral effects.
| Compound | 6'-Substitution | EC₅₀ (nM) |
|---|---|---|
| Analog 2b | α-Hydroxymethyl | 80 |
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) studies represent a powerful computational strategy in drug design. These methods aim to build mathematical models that correlate the chemical structure of compounds with their biological activity, enabling the prediction of potency for novel molecules before their synthesis. rjptonline.orgacs.org
QSAR modeling for carbocyclic nucleosides involves calculating a set of molecular descriptors that quantify various physicochemical properties of the molecules. researchgate.net These descriptors can include electronic parameters (such as HOMO and LUMO energies, dipole moments, and Mulliken charges), steric properties, and lipophilicity. rjptonline.orgrjptonline.org Computational methods like Density Functional Theory (DFT) are often employed to determine the optimized geometry and electronic structures of the analogues. researchgate.net
Once these descriptors are calculated for a training set of compounds with known biological activity (e.g., IC₅₀ values), statistical techniques such as Multiple Linear Regression (MLR) are used to generate a predictive model. rjptonline.org The quality of a QSAR model is often assessed by its correlation coefficient (R²); a high R² value (e.g., 0.85) indicates a strong correlation and good predictive power. researchgate.netrjptonline.org These in silico models are valuable tools for screening virtual libraries of potential drug candidates and prioritizing the synthesis of the most promising compounds. acs.org
Molecular modeling and docking are computational techniques used to predict and analyze the binding of a ligand (such as a carbocyclic guanosine analogue) to the three-dimensional structure of its biological target, typically a protein or enzyme. nih.govresearchgate.net These studies provide critical insights into the specific molecular interactions that govern binding affinity and selectivity. semanticscholar.org
The process begins with obtaining a 3D structure of the target protein, often from crystallographic data in the Protein Data Bank (PDB). nih.govnih.gov The candidate molecule is then computationally placed, or "docked," into the active site of the protein. Sophisticated algorithms calculate the most favorable binding poses and estimate the binding affinity using scoring functions, which quantify interactions like hydrogen bonds, electrostatic interactions, and hydrophobic contacts. nih.govmdpi.com
For example, docking studies have been used to investigate how guanosine derivatives bind to the HCV NS5b polymerase. nih.govresearchgate.net These analyses can reveal that specific modifications allow a compound to form additional hydrogen bonds with key amino acid residues (e.g., Ser368, Arg200) in the active site, explaining its enhanced inhibitory activity. nih.gov The structural information gathered from docking studies is invaluable for understanding SAR at a molecular level and guiding the rational design of new analogues with improved binding to the target receptor. nih.gov
Emerging Research Directions for Carbocyclic 6 Chloro Ara Guanosine
Exploration of Novel Synthetic Pathways for Enhanced Yield and Stereocontrol
The synthesis of carbocyclic nucleosides, such as carbocyclic-6-chloro ara-guanosine, presents unique challenges in achieving high yields and precise stereochemical control. tandfonline.com Research in this area is focused on developing more efficient and selective synthetic routes. Carbocyclic nucleosides are characterized by the replacement of the furanose ring's oxygen with a methylene (B1212753) group, which imparts increased chemical stability against enzymatic cleavage by phosphorylases. mdpi.com
Conventional synthesis of C-nucleosides often results in a mixture of α and β stereoisomers at the anomeric carbon, necessitating complex separation processes. beilstein-journals.org To address this, modular and convergent synthetic strategies are being explored. These approaches often involve the late-stage coupling of a pre-synthesized carbocyclic sugar mimic with the desired nucleobase, which is an efficient way to prepare numerous nucleoside derivatives from a common intermediate. beilstein-journals.orgacs.org For instance, a key strategy involves creating a stable enol triflate from a protected D-ribonolactone analogue, which then allows for Suzuki coupling with various heterocyclic boronic acids to form the C-C bond of carbocyclic C-nucleosides. beilstein-journals.org
Significant efforts have been directed towards stereocontrolled synthesis. One approach involves a highly regio- and stereoselective method for constructing a functionalized bicyclo[4.1.0]heptyl azide (B81097) intermediate, which serves as a scaffold for various nucleobases. acs.org Key steps in this pathway include highly diastereoselective allylic oxidation and hydroboration reactions. acs.org Another strategy utilizes the ring opening of cyclopentene (B43876) oxides by purines and pyrimidines to create carbocyclic nucleoside analogues. tandfonline.com Furthermore, chemoenzymatic methods are gaining traction. These methods leverage the stereospecificity of enzymes, such as purine (B94841) nucleoside phosphorylase or uridine (B1682114) phosphorylase, to catalyze the trans-glycosylation reaction, selectively generating the desired β-anomer. nih.gov For example, a biocatalytic platform using enzymes from the purine nucleoside salvage pathway has been developed for the synthesis of 2′-functionalized purine analogs, including guanosine (B1672433) derivatives. chemrxiv.org
Researchers have also developed specific processes to enhance the regio- and stereoselective synthesis of 9-β-anomeric nucleoside analogs. One such process involves the introduction of a sugar moiety onto a 6-substituted purine base, like 6-chloropurine (B14466), in a way that exclusively yields the 9-β-purine nucleoside analog, virtually eliminating the formation of the 7-positional isomer. google.com The synthesis of conformationally locked carbocyclic guanine (B1146940) nucleotides has been achieved by accessing a key 6-chloro-9H-purin-2-amine intermediate under microwave conditions, followed by phosphorylation. nih.gov These advanced synthetic strategies are crucial for producing this compound and related compounds with the high purity required for preclinical evaluation.
Design and Evaluation of Next-Generation Analogues with Improved Preclinical Profiles
The design of next-generation analogues of this compound is driven by the need to enhance biological activity, improve metabolic stability, and overcome drug resistance. nih.govacs.org Carbocyclic nucleosides are considered a second generation of nucleoside analogues, valued for their increased chemical stability due to the absence of the labile glycosidic bond. mdpi.com
One strategy in analogue design involves modifications to the carbocyclic ring. For example, the introduction of a fluorine atom on the carbohydrate moiety or an unsaturated bond has proven successful in creating potent antiviral agents. nih.govacs.org Another approach is the development of conformationally locked nucleosides, where the carbocyclic ring is part of a bicyclic system, which can pre-organize the molecule into a bioactive conformation. acs.orgnih.gov For instance, a novel L-nucleoside analogue, 5-fluorotroxacitabine, demonstrated potent preclinical efficacy against acute myeloid leukemia. haematologica.org
Evaluation of these new analogues involves extensive preclinical testing. For example, the carbocyclic nucleoside 1592U89 (Abacavir), a guanine analogue, was selected for clinical development after demonstrating an excellent preclinical profile, including potent anti-HIV activity, good oral bioavailability, and a distinct toxicological profile compared to its parent compound, carbovir (B1146969). asm.org The evaluation process often includes assessing activity against a wide range of cell lines. A notable carbocyclic nucleoside, compound 76, showed significant potency against numerous human cancer cell lines, including those resistant to existing drugs like gemcitabine (B846). mdpi.com
Prodrug strategies are also a key area of development. The ProTide technology, which adds a protective phosphoramidate (B1195095) moiety to the parent nucleoside, is designed to bypass resistance mechanisms related to cellular uptake and the initial phosphorylation step. aacrjournals.org The ProTide NUC-7738, derived from 3′-deoxyadenosine, was shown to overcome cancer resistance mechanisms in preclinical studies. aacrjournals.org Similarly, GS-9131 is an orally bioavailable phosphonoamidate prodrug of GS-9148, a novel nucleotide analogue active against nucleoside-resistant HIV-1 variants. nih.gov The design of such next-generation analogues aims to create compounds with superior therapeutic windows and profiles suitable for advancing into clinical trials. asm.orgnih.gov
Deeper Elucidation of Intracellular Metabolic Pathways and Resistance Mechanisms
Understanding the intracellular metabolism of this compound is critical for optimizing its therapeutic potential and overcoming resistance. Like other nucleoside analogues, it must be converted intracellularly to its active triphosphate form. asm.orgnih.gov This activation is a stepwise phosphorylation process, typically initiated by cellular kinases. asm.org For many guanosine analogues, this process is mediated by enzymes like hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which converts the base to the monophosphate form. smpdb.ca
However, the 6-chloro substituent introduces specific metabolic routes. Studies on related compounds, such as 6-chloro-2-aminopurine carbocyclic nucleosides, indicate they can be substrates for mammalian adenosine (B11128) deaminase (ADA). asm.org This enzyme hydrolyzes the compound to the corresponding guanine analogue (carbovir in the case of 1592U89's precursor). asm.org The subsequent triphosphate of carbovir is the active molecule that inhibits viral reverse transcriptase. asm.org Another metabolic pathway for 6-chloropurine involves glutathione-S-transferase (GST), which can lead to the formation of S-(purinyl)glutathione and subsequent metabolites like 6-mercaptopurine. researchgate.net
Resistance to nucleoside analogues is a significant clinical challenge and can arise from several mechanisms. nih.govacs.org One major mechanism is the mutation of the target enzyme, such as viral reverse transcriptase or polymerase, which reduces the binding affinity of the active triphosphate metabolite. nih.govacs.org Another key resistance mechanism involves alterations in the metabolic activation pathway. Downregulation or mutation of the initial activating kinase, such as deoxycytidine kinase (dCK), is a common way cancer cells develop resistance. mdpi.com Since carbocyclic nucleosides lack a glycosidic bond, they are inherently resistant to cleavage by phosphorylases, which can be an advantage over traditional nucleosides. mdpi.com However, resistance can still emerge through reduced cellular uptake or enhanced efflux of the drug from the cell. Elucidating these specific pathways and resistance profiles for this compound is essential for its future development. osti.gov
Application in Combination Therapies in Preclinical Models
The use of this compound and its analogues in combination therapies is a promising strategy to enhance efficacy, reduce the likelihood of drug resistance, and potentially lower required dosages. Preclinical studies have consistently shown that combining nucleoside analogues with other antiviral or anticancer agents can lead to additive or synergistic effects. biorxiv.orgplos.org
In the context of antiviral therapy, the carbocyclic guanosine analogue 1592U89 (Abacavir) was found to be synergistic in combination with the nucleoside reverse transcriptase inhibitor (NRTI) zidovudine (B1683550) (AZT), the non-nucleoside reverse transcriptase inhibitor (NNRTI) nevirapine, and a protease inhibitor against HIV-1 in cell culture models. asm.org Similarly, the novel nucleotide analogue GS-9148 showed synergy when combined with other antiretrovirals. nih.gov Recent preclinical research has evaluated combinations of approved oral nucleoside analogues like sofosbuvir (B1194449), molnupiravir (B613847), and favipiravir (B1662787) against various alphaviruses. biorxiv.orgnih.gov These studies found that combinations such as molnupiravir + sofosbuvir resulted in synergistic antiviral effects against Chikungunya virus (CHIKV) both in vitro and in a mouse model. biorxiv.org
Combination therapy not only enhances potency but can also influence viral evolution. In a study combining molnupiravir and sofosbuvir, the combination treatment reduced the number of viral mutations compared to monotherapy with higher doses of molnupiravir, suggesting it can better control viral genetic evolution under drug pressure. biorxiv.orgnih.gov
Beyond antivirals, combination strategies are being explored in cancer and other diseases. For instance, combination therapies involving nucleoside analogues and interferon-β have been identified as potent inhibitors of the Ebola virus in screening assays. plos.org The rationale for these combinations is to target different pathways or mechanisms simultaneously, making it more difficult for the virus or cancer cell to develop resistance. urncst.com Preclinical models are essential for identifying the most effective and least toxic combinations of carbocyclic nucleosides like this compound with other therapeutic agents before they are considered for clinical trials.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Carbocyclic-6-chloro ara-guanosine, and how can purity be validated?
- Methodological Answer : Synthesis typically involves cyclization of guanine derivatives with carbocyclic sugar moieties, followed by chlorination at the 6-position. Key steps include protecting group strategies to prevent side reactions. Purity validation requires high-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm molecular structure and absence of byproducts. For reproducibility, experimental sections should detail solvent systems, reaction temperatures, and purification steps, as per guidelines for rigorous documentation .
Q. How does this compound differ structurally and functionally from other nucleoside analogs like ara-guanosine or clofarabine?
- Methodological Answer : Unlike ara-guanosine, which retains a ribose-like sugar, the carbocyclic modification replaces the oxygen in the sugar ring with a methylene group, enhancing metabolic stability. Functional differences include altered binding kinetics to target enzymes (e.g., kinases or polymerases). Comparative studies should use X-ray crystallography or molecular docking to analyze structural interactions and enzyme inhibition assays (e.g., IC₅₀ measurements) to quantify functional divergence .
Q. What in vitro assays are most suitable for initial screening of this compound’s anticancer activity?
- Methodological Answer : Cell viability assays (e.g., MTT or ATP-based luminescence) across cancer cell lines (e.g., MCF-7, HeLa) are standard. Dose-response curves should be generated to determine EC₅₀ values. Parallel testing in non-cancerous cells (e.g., HEK293) assesses selectivity. Flow cytometry can further evaluate apoptosis induction via Annexin V/PI staining. Ensure assays include positive controls (e.g., gemcitabine) and statistical validation of replicates .
Advanced Research Questions
Q. How can contradictory data on this compound’s efficacy in different cancer models be systematically addressed?
- Methodological Answer : Contradictions may arise from variability in cell membrane permeability, target receptor expression, or metabolic enzyme activity. A multi-omics approach (transcriptomics/proteomics) identifies biomarkers predictive of response. Orthogonal validation methods, such as CRISPR-mediated gene knockout of suspected resistance factors, can isolate mechanisms. Meta-analyses of published datasets (e.g., via PRIDE or GEO repositories) should contextualize findings .
Q. What experimental design considerations are critical for in vivo studies of this compound in xenograft models?
- Methodological Answer : Key factors include:
- Dosing regimen : Pharmacokinetic (PK) studies to determine optimal dosing intervals and bioavailability.
- Endpoint selection : Tumor volume measurements, survival analysis, and histopathology (e.g., Ki67 for proliferation, TUNEL for apoptosis).
- Control groups : Vehicle-treated cohorts and comparator drugs (e.g., clofarabine).
- Ethical compliance : Adherence to ARRIVE guidelines for animal welfare. Data should be analyzed using mixed-effects models to account for inter-subject variability .
Q. How can binding affinity (Kd) discrepancies between this compound and its aptamer targets be resolved?
- Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) provides direct Kd measurements. If discrepancies persist (e.g., between SPR and computational predictions), evaluate buffer conditions (pH, ionic strength) and ligand immobilization methods. Molecular dynamics simulations can model conformational changes in aptamers upon binding. Cross-validation with competitive binding assays (e.g., fluorescence anisotropy) adds robustness .
Q. What strategies optimize the stability of this compound in biological matrices for pharmacokinetic studies?
- Methodological Answer : Stability challenges include enzymatic degradation (e.g., by nucleotidases) and pH-dependent hydrolysis. Strategies:
- Chemical modification : Prodrug formulations (e.g., phosphoramidate prodrugs) to enhance plasma stability.
- Sample handling : Immediate snap-freezing of plasma/tissue samples post-collection.
- Analytical methods : Use LC-MS/MS with deuterated internal standards to correct for matrix effects. Stability studies should test compound integrity under varying temperatures and storage durations .
Methodological Frameworks
- Literature Review : Prioritize primary sources (e.g., peer-reviewed journals) over secondary summaries. Use databases like PubMed and Web of Science, avoiding unreliable platforms (e.g., ) .
- Hypothesis Testing : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions. For example, "Does this compound exhibit target-specific cytotoxicity via kinase inhibition?" .
- Data Contradiction Analysis : Use root-cause analysis (RCA) frameworks to isolate experimental variables (e.g., batch-to-batch compound variability, assay sensitivity thresholds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
